molecular formula C9H11ClFNO B1464640 3-(4-Fluorophenyl)oxetan-3-amine CAS No. 1260672-73-8

3-(4-Fluorophenyl)oxetan-3-amine

Cat. No.: B1464640
CAS No.: 1260672-73-8
M. Wt: 203.64 g/mol
InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N
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Description

Overview of the 3-(4-Fluorophenyl)oxetan-3-amine Chemical Scaffold as a Research Focus

The chemical scaffold this compound is a prime example of a modern design element in drug discovery, where multiple strategic functional groups are combined to create a building block with a highly desirable property profile. This specific arrangement—an amine and an aryl group placed at the same carbon of an oxetane (B1205548) ring (a 3,3-disubstitution pattern)—is of significant interest to medicinal chemists.

The rationale for this interest can be understood by combining the advantages of its components:

The 3,3-disubstituted oxetane ring provides a stable, three-dimensional core that improves aqueous solubility and acts as a non-classical bioisostere. nih.govdigitellinc.com It serves as a metabolically robust anchor for the other functional groups.

The para-fluorophenyl group introduces a fluorine atom at a strategic position. This can enhance metabolic stability, modulate electronic properties, and potentially engage in favorable binding interactions with target proteins. tandfonline.comnih.gov

The 3-amine group serves as a critical pharmacophoric element and a handle for further chemical modification. nih.govacs.org Its basicity is directly influenced by the adjacent oxetane ring and the fluorophenyl group, allowing for fine-tuning of the molecule's pKa to optimize its drug-like properties. nih.govcambridgemedchemconsulting.com

Recent research has highlighted the potential of aryl amino-oxetanes as effective bioisosteres for benzamides, a common pharmacophore present in over 100 approved drugs. digitellinc.com Matched molecular pair analysis showed that the amino-oxetane motif maintains desirable properties such as low lipophilicity (LogD) and high metabolic stability while offering higher aqueous solubility and a more three-dimensional shape compared to the flatter benzamide (B126) group. digitellinc.com Furthermore, related structures containing both an oxetane and a fluorophenyl group have demonstrated potent activity as enzyme inhibitors, validating the combination of these motifs in the design of bioactive compounds. nih.gov

Collectively, these features make this compound a valuable scaffold for academic and industrial research, offering a pre-optimized starting point for the development of novel therapeutics with improved physicochemical and pharmacological properties.

Table 4: Properties of this compound

Property Value Source
CAS Number 1260672-73-8 chemenu.combldpharm.com
Molecular Formula C₉H₁₀FNO chemenu.combldpharm.com
Molecular Weight 167.18 g/mol chemenu.combldpharm.com
Boiling Point 245.2°C at 760 mmHg chemenu.com

Table 5: Summary of Structural Contributions in this compound

Structural Component Key Role in the Scaffold
Oxetane Ring Improves solubility, provides metabolic stability, acts as a 3D scaffold, and serves as a carbonyl/gem-dimethyl isostere. acs.orgacs.orgnih.gov
para-Fluorine Enhances metabolic stability, modulates pKa of the amine, and can improve target binding affinity. tandfonline.comnih.gov
3-Amine Group Acts as a key pharmacophore for target interaction and provides a point for synthetic elaboration. stereoelectronics.orgnih.gov
Phenyl Group Provides a rigid scaffold for orienting functional groups and can participate in pi-stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYBRHUYNCEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Structure Activity/property Relationships of 3 4 Fluorophenyl Oxetan 3 Amine Derivatives

The Oxetane (B1205548) Ring as a Strategic Bioisostere in Drug Discovery

The oxetane motif is increasingly recognized for its utility as a bioisostere, a chemical substituent that can replace another group within a biologically active molecule without significantly altering its essential biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile. acs.orgacs.org Its small size, polarity, and three-dimensional character make it an attractive replacement for more common functionalities in drug design. acs.orgnih.gov

Oxetane as a Gem-Dimethyl and Carbonyl Group Surrogate

The oxetane ring is also a well-validated isostere for the carbonyl group. acs.orgnih.gov It can mimic the hydrogen-bonding ability and dipole moment of a carbonyl while increasing the three-dimensionality of the molecule. acs.orgnih.gov This replacement has been shown to enhance metabolic stability in a substrate-dependent manner. acs.org The similar orientation of the oxygen lone pairs in an oxetane compared to a carbonyl group allows it to maintain crucial interactions with biological targets. nih.gov

Modulation of Molecular Polarity and Three-Dimensionality by the Oxetane Motif

The incorporation of an oxetane ring significantly impacts a molecule's polarity and three-dimensional (3D) shape. acs.orgnih.gov The inherent polarity of the oxetane scaffold can be leveraged to block metabolically weak spots or introduce steric bulk without a substantial increase in molecular weight or lipophilicity. nih.gov This increased polarity often translates to improved aqueous solubility. acs.org

Role of the Amine Moiety in 3-(4-Fluorophenyl)oxetan-3-amine within Biological Contexts

The amine group is a common feature in many biologically active compounds, often playing a critical role in target binding through hydrogen bonding or ionic interactions. In the context of this compound, the amine moiety is central to its potential applications.

Attenuation and Modulation of Amine Basicity by Proximal Oxetane Rings

A significant effect of the oxetane ring is its ability to modulate the basicity of a nearby amine group. acs.orgnih.gov The inductive electron-withdrawing effect of the oxetane's oxygen atom reduces the pKa of an adjacent amine. nih.gov Studies have shown that an oxetane positioned alpha to an amine can decrease its pKa by approximately 2.7 units. nih.gov This attenuation of basicity can be highly advantageous in drug design, as it can improve a compound's pharmacokinetic properties, such as reducing unwanted interactions with acidic tissues or altering its absorption and distribution profile. acs.orgnih.gov

Position of Oxetane Relative to AmineApproximate pKaH Reduction
α (alpha)2.7 units
β (beta)1.9 units
γ (gamma)0.7 units
δ (delta)0.3 units

Applications of Amino-Oxetanes as Peptidomimetics and Drug Scaffolds

Amino-oxetanes have emerged as valuable building blocks in the design of peptidomimetics and novel drug scaffolds. acs.orgdigitellinc.com In peptidomimetics, the amino-oxetane unit can replace a standard peptide bond. nih.gov This substitution can confer resistance to enzymatic degradation by proteases while maintaining the hydrogen bond donor and acceptor pattern necessary for biological activity. acs.orgnih.gov

The 3-amino-oxetane fragment is a widely used building block in medicinal chemistry, often employed in amide couplings, reductive aminations, and other reactions to construct more complex molecules. acs.org The stability of the 3,3-disubstituted oxetane pattern makes it a reliable scaffold for drug discovery programs. acs.orgnih.gov Several oxetane-containing drug candidates currently in clinical trials feature a 3-amino-oxetane core, highlighting its importance in modern drug design. acs.orgnih.gov

Impact of the 4-Fluorophenyl Substituent on Compound Efficacy and Selectivity

The 4-fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance a compound's pharmacological profile. The fluorine atom can influence a molecule's efficacy and selectivity through several mechanisms.

The presence of a fluorine atom can alter the electronic properties of the phenyl ring, potentially affecting its interaction with the target protein. Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bonding interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.

In the context of statins, for example, the fluorophenyl group contributes to the binding interactions with the HMG-CoA reductase enzyme. nih.gov Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated that the nature and position of substituents on an aromatic ring can significantly impact biological activity. nih.govmdpi.com While specific SAR data for this compound derivatives is not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that the 4-fluorophenyl group likely plays a crucial role in optimizing the compound's potency and selectivity for its biological target. nih.govfrontiersin.org The strategic placement of fluorine can lead to improved hepatoselectivity in some drug classes, reducing off-target effects. researchgate.netresearchgate.net

Electronic and Steric Effects of Aromatic Fluorination on Molecular Interactions

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that its substitution often results in minimal steric perturbation, allowing it to serve as a bioisostere for hydrogen. However, its electronic influence is far more significant. nih.gov Studies on fluoroalkylidene-oxetanes have shown that electronic effects, such as repulsion between fluorine and other electronegative atoms, can govern reaction pathways even in the presence of bulky substituents, highlighting the dominance of electronics over sterics. nih.gov

Furthermore, aromatic fluorination can modulate a compound's lipophilicity, a critical parameter in drug design. The replacement of a hydroxyl or alkoxy group with fluorine is a common strategy in medicinal chemistry to fine-tune this property. nih.gov The effect on lipophilicity (logP or logD) is context-dependent; the presence of other electron-donating or electron-withdrawing groups on the aromatic ring can either increase or decrease the difference in lipophilicity between a fluorinated analogue and its non-fluorinated counterpart. nih.govresearchgate.net Aromatic fluorination also has a known effect on CH⋯π interactions, which are important in various biological phenomena, including molecular conformation and supramolecular chemistry. eiu.eduresearchgate.net

Conformational Preferences Induced by the Fluorophenyl Moiety

The substitution of fluorine onto a phenyl ring can exert predictable and powerful control over molecular conformation. beilstein-journals.orgresearchgate.net This is a result of the unique stereoelectronic properties of the C-F bond. The oxetane ring itself is not planar but exists in a puckered conformation, and the introduction of substituents can further influence the degree of puckering. acs.org The combination of the fluorophenyl group and the oxetane ring can lead to distinct conformational preferences that "lock" the molecule into a specific three-dimensional shape, which can be advantageous for receptor binding.

In some fluorinated heterocyclic systems, an axial orientation of the C-F bond is unexpectedly preferred over the sterically less-hindered equatorial position. researchgate.net This preference is often driven by a combination of electrostatic (charge-dipole) and hyperconjugative interactions. While these specific studies were on different ring systems, they underscore the principle that fluorine's influence on conformation goes beyond simple steric bulk and is deeply rooted in its electronic character. The interplay between the puckered oxetane, the amine substituent, and the electronically demanding fluorophenyl group likely results in a limited set of low-energy conformations that define the molecule's shape for biological interactions.

In-depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

A key feature of the 3-aminooxetane structure is the powerful inductive electron-withdrawing effect of the oxetane oxygen. This effect propagates through the two sigma bonds to the 3-position, significantly reducing the basicity (pKa) of the attached amine group. It has been demonstrated that the pKaH of an amine alpha to an oxetane is lowered by approximately 2.7 units (e.g., from 9.9 to 7.2) compared to a similar acyclic amine. nih.gov This modulation of basicity is critical for reducing off-target effects, such as hERG ion channel binding, and for optimizing a drug's pharmacokinetic profile by avoiding excessive tissue accumulation. acs.orgnih.gov

Investigation of Positional Isomerism and Substituent Effects on Biological Activity

The position of the fluorine atom on the phenyl ring and the nature of other substituents are critical determinants of biological activity and selectivity. Structure-activity relationship (SAR) studies on various compound series consistently show that even minor changes, such as moving a substituent from the ortho to meta or para position, can have dramatic effects.

In a series of analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), modifying the fluorophenyl moiety led to significant changes in potency and selectivity. frontiersin.org The parent compound, with a 2-fluorophenyl group, was selective for ENT2 over ENT1. Changing the substitution pattern on the phenyl ring and other parts of the molecule resulted in analogues with varied activity profiles: some lost all activity, some became selective for ENT1, and others retained ENT2 selectivity with different potencies. frontiersin.org This demonstrates that the precise placement of the fluorine atom is crucial for optimal interaction with the target protein.

This principle is further supported by structure-property relationship (SPR) findings. For example, when replacing an oxygen-containing group with fluorine, ortho-substituted aromatic compounds generally display a smaller change in lipophilicity compared to their meta- and para-substituted counterparts. nih.gov In studies of N-substituted arylsulfonamides, it was found that substituting the oxetane at the 3-position resulted in greater metabolic stability compared to substitution at the 2-position, highlighting the importance of the substituent's location on the oxetane ring itself. acs.org

The following table details the SAR for a series of FPMINT analogues, illustrating the impact of substituent changes on inhibitory activity against human ENT1 and ENT2. frontiersin.org

CompoundN-naphthalene MoietyFluorophenyl MoietyhENT1 IC₅₀ (µM)hENT2 IC₅₀ (µM)Selectivity
FPMINT Naphthalen-2-yl2-Fluorophenyl>304.86ENT2 Selective
2a Phenyl2-Fluorophenyl104.92>100Inactive on ENT2
2b Phenyl4-Chlorophenyl12.682.95ENT2 Selective
3a Naphthalen-2-ylPhenyl>100>100Inactive
3b Naphthalen-2-yl4-Chlorophenyl1.65>100ENT1 Selective
3c Naphthalen-2-yl4-Bromophenyl2.380.57ENT2 Selective

Data sourced from Frontiers in Pharmacology. frontiersin.org

Correlation of Conformational Dynamics with Receptor Binding and Biological Response

The biological activity of a molecule is not determined by its static structure alone, but also by its conformational dynamics and how it adapts to the receptor's binding pocket. The conformational rigidity imparted by the oxetane ring and the fluorophenyl group can be a significant advantage. By acting as a "conformational lock," the oxetane moiety can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. acs.org This principle is famously illustrated in the natural product Taxol, where the oxetane ring is crucial for maintaining the rigid conformation required for its anti-cancer activity. acs.org

In some cases, the oxetane is not used for direct interaction with the receptor but to control the molecule's conformation and physicochemical properties. In the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, an oxetane was introduced to reduce the basicity of a terminal amine and control the compound's conformation, which was critical for its safety and pharmacokinetic profile. Docking models suggested the oxetane itself was not forming direct interactions with protein residues. nih.gov

Molecular dynamics simulations of other complex systems, such as androgen receptor modulators, have shown that the binding pose of a ligand can induce distinct conformational changes in the receptor, which in turn dictates the biological response (agonist vs. antagonist). escholarship.org Similarly, computational studies of dopamine (B1211576) transporter (DAT) inhibitors have hypothesized that atypical inhibitors, such as those containing bis(4-fluorophenyl) groups, bind to a different conformation of the transporter than cocaine does. documentsdelivered.com This difference in binding mode and induced conformational change is thought to underlie their unique behavioral profiles and therapeutic potential. The conformationally constrained nature of this compound derivatives likely plays a similar role in determining their interaction with specific receptors and their resulting biological effects.

Computational Chemistry Approaches for 3 4 Fluorophenyl Oxetan 3 Amine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods, governed by the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. sid.irnih.gov For 3-(4-fluorophenyl)oxetan-3-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional arrangement (optimized geometry). dntb.gov.ua This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized geometry provides a static picture of the molecule. To understand its dynamic behavior, vibrational frequency calculations are performed. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov The theoretical vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov Each calculated vibrational mode can be assigned to specific stretching, bending, or twisting motions of the functional groups within the molecule, such as the N-H stretches of the amine group, C-F stretching of the fluorophenyl ring, and the characteristic vibrations of the oxetane (B1205548) ring. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-N~1.46 Å
C-O (oxetane)~1.45 Å
C-C (oxetane)~1.54 Å
C-F~1.36 Å
Bond AngleO-C-C (oxetane)~90°
C-N-H~109.5°
Dihedral AngleF-C-C-C (ring)Varies with conformation

Note: These are representative values and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is likely to be localized on the amine group, indicating that this is the primary site for nucleophilic attack (electron donation). The LUMO, conversely, is expected to be distributed over the fluorophenyl ring, suggesting its susceptibility to electrophilic attack (electron acceptance). libretexts.orgmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. nih.gov

Table 2: Conceptual FMO Properties of this compound

ParameterDescriptionPredicted Characteristics
HOMO Energy Energy of the highest occupied molecular orbitalRelatively high, indicating good electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelatively low, indicating good electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMOModerate, suggesting a balance of stability and reactivity.
HOMO Localization Region of high electron density in the HOMOPrimarily on the nitrogen atom of the amine group.
LUMO Localization Region of low electron density in the LUMODistributed across the aromatic ring and the oxetane moiety.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. nih.govresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idscienceopen.comthaiscience.info

For this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the amine group and the oxygen atom of the oxetane ring, highlighting these as potential hydrogen bond acceptor sites. nih.gov The hydrogen atoms of the amine group would exhibit positive potential, marking them as hydrogen bond donor sites. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential on the phenyl ring. walisongo.ac.id This information is critical for understanding potential drug-receptor interactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how their positions and velocities evolve.

For this compound, MD simulations can be employed to explore its conformational landscape. The oxetane ring, while strained, possesses a degree of puckering, and the rotational freedom around the single bonds connecting the phenyl ring and the amine group allows the molecule to adopt various conformations. vulcanchem.comnih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations. This is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in isolation. ajchem-a.com

In Silico Prediction and Optimization of Pharmacological and Pharmacokinetic Profiles

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (ADMET) of a compound. researchgate.netsciensage.info These predictions help in prioritizing candidates for synthesis and experimental testing.

For this compound, various computational models can be used to estimate its pharmacological and pharmacokinetic profiles. Properties such as lipophilicity (logP), water solubility, plasma protein binding, and blood-brain barrier permeability can be predicted based on its chemical structure. frontiersin.org For instance, the presence of the polar amine and oxetane groups would be expected to influence its solubility, while the fluorophenyl group would contribute to its lipophilicity. chemenu.com

Table 3: Predicted ADME Properties for this compound

PropertyPredicted OutcomeRationale
Molecular Weight 167.18 g/mol chemicalbook.comWithin the range for good oral bioavailability.
LogP ModerateBalance between lipophilicity (phenyl ring) and hydrophilicity (amine, oxetane).
Water Solubility ModeratePresence of hydrogen bond donors and acceptors.
H-Bond Donors 1 (from the amine group)Influences interactions with biological targets.
H-Bond Acceptors 2 (from the amine and oxetane oxygen)Influences interactions and solubility.
Blood-Brain Barrier (BBB) Permeability Potentially permeableSmall molecular size and moderate lipophilicity can facilitate BBB crossing. mdpi.com
CYP450 Inhibition Low probability of inhibiting major isoformsOften a desirable trait to avoid drug-drug interactions. nih.gov

Note: These are qualitative predictions based on general principles and would be quantified using specific in silico tools.

Virtual High-Throughput Screening for Target Identification

Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach can be used in a "reverse" manner, where a single compound like this compound is docked against a panel of known biological targets to identify potential protein partners.

The process involves generating a 3D model of the compound and then using a docking algorithm to predict its binding orientation and affinity within the active site of various proteins. researchgate.net The scoring functions used in these algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction. nih.gov By screening against a library of targets implicated in various diseases, vHTS can generate hypotheses about the mechanism of action of this compound and guide further experimental validation. mdpi.com

Machine Learning and AI in Lead Optimization and ADMET Prediction

A critical aspect of this computational analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netiapchem.org Poor ADMET profiles are a major cause of failure for drug candidates in clinical trials. nih.gov By using ML-based ADMET prediction tools, researchers can flag potential liabilities early in the discovery process, long before expensive and time-consuming experimental studies are conducted. researchgate.netgreenstonebio.com These models are trained on vast libraries of compounds with known ADMET characteristics to learn the correlations between chemical structures and their pharmacokinetic and toxicological outcomes. nih.govresearchgate.net

For this compound, a variety of ADMET properties could be predicted using these models. This includes, but is not limited to, aqueous solubility, intestinal permeability, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. nih.govnih.gov Several platforms, such as ADMET-AI and admetSAR, provide web-based interfaces for these types of predictions. greenstonebio.comresearchgate.net

The following table provides an illustrative example of the types of ADMET predictions that can be generated for a compound like this compound using machine learning models. The values presented are hypothetical and intended to demonstrate the output of such predictive tools.

ADMET PropertyPredicted Value/ClassInterpretation
Aqueous Solubility (logS)-3.5Moderately Soluble
Caco-2 PermeabilityHighHigh intestinal permeability predicted
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via CYP2D6
hERG InhibitionLow RiskLow potential for cardiotoxicity

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to simulate the fate of a drug in the body over time. nih.govmdpi.com Unlike traditional pharmacokinetic models that are empirical, PBPK models are mechanistic, representing the body as a series of interconnected physiological compartments (organs and tissues) linked by blood flow. mdpi.comresearchgate.net Each compartment is defined by its volume, blood flow rate, and tissue composition, allowing for a detailed prediction of drug distribution and elimination. nih.gov

For a compound such as this compound, a PBPK model would be constructed by integrating its specific physicochemical properties (e.g., molecular weight, pKa, logP) and in vitro ADMET data (e.g., metabolic rates from liver microsomes, plasma protein binding). nih.gov The model can then simulate the drug's concentration in various organs and in the bloodstream following administration. nih.govresearchgate.net

PBPK modeling is particularly valuable for:

Predicting human pharmacokinetics: By integrating human physiological data, PBPK models can forecast the pharmacokinetic profile of a drug in humans based on preclinical data, aiding in the selection of first-in-human doses.

Investigating drug-drug interactions (DDIs): These models can simulate the impact of co-administered drugs on the metabolism and transport of a new compound, which is particularly relevant for compounds metabolized by polymorphic enzymes like CYPs. nih.gov

Extrapolating to special populations: PBPK models can be adapted to simulate pharmacokinetics in populations such as pediatrics, the elderly, or patients with organ impairment by modifying the physiological parameters of the model.

The development of a PBPK model for this compound would involve defining its absorption from the gut, distribution into various tissues, metabolism (likely in the liver), and excretion. The model would be described by a system of differential equations that govern the change in drug concentration in each compartment over time. mdpi.com

Below is a simplified representation of the key compartments and parameters that would be considered in a PBPK model for this compound.

CompartmentKey ParametersRelevance to this compound
GutAbsorption rate constant (ka)Determines the rate of entry into the bloodstream after oral administration.
LiverIntrinsic clearance (CLint), Hepatic blood flowPrimary site of metabolism; clearance determines the rate of elimination.
PlasmaVolume of distribution (Vd), Plasma protein bindingInfluences the amount of free drug available to distribute to tissues and exert its effect.
KidneyRenal clearance (CLr)Route of excretion for the parent compound and its metabolites.
Other Tissues (e.g., Brain, Fat)Tissue:plasma partition coefficientsDetermine the extent of drug distribution into different tissues.

The use of PBPK modeling, often in conjunction with ML-based ADMET predictions, provides a powerful in silico framework for de-risking and advancing drug candidates like this compound through the development pipeline. nih.gov

Biological Evaluation and Pharmacological Characterization of 3 4 Fluorophenyl Oxetan 3 Amine Analogs

High-Throughput Screening (HTS) and Assay Development

High-throughput screening (HTS) is a important technology in drug discovery that enables the rapid testing of large and diverse chemical libraries to identify compounds that modulate a specific biological target or pathway. enamine.netoncotarget.com For analogs of 3-(4-Fluorophenyl)oxetan-3-amine, HTS plays a crucial role in the initial identification of biologically active molecules. This process involves the development of robust and miniaturized assays that are amenable to automation. oncotarget.com

Development of Target-Based and Cell-Based Screening Assays

The screening of this compound analogs relies on two primary types of assays: target-based and cell-based.

Target-Based Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as a receptor or an enzyme. oncotarget.com For instance, in the search for kinase inhibitors, a common target class in oncology, biochemical assays like fluorescence resonance energy transfer (FRET) or in vitro transcription assays might be employed. oncotarget.com The development of such assays requires the production of a stable and active form of the target protein. These assays are advantageous for their directness and ability to elucidate a compound's mechanism of action early in the discovery process.

Cell-Based Assays: In contrast, cell-based assays assess the effect of a compound on whole, living cells, providing a more physiologically relevant context. oncotarget.comnih.gov These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, apoptosis, or the activation of specific signaling pathways. oncotarget.comresearchgate.net For example, a cell proliferation assay could be used to screen for analogs with anticancer activity. researchgate.net Cell-based assays are particularly valuable for identifying compounds that may have complex mechanisms of action or that need to cross cell membranes to be effective. nih.gov The choice between 2D and 3D cell culture models is also a critical consideration, with 3D models offering a more accurate representation of the in vivo environment. nih.gov

The development of both target-based and cell-based assays for screening oxetane-containing libraries often involves the use of various detection technologies, including fluorescence, luminescence, and absorbance. enamine.net

Identification and Validation of Hit Compounds

The primary goal of an HTS campaign is the identification of "hit" compounds—molecules that exhibit a desired biological activity in the primary screen. Once identified, these hits must undergo a rigorous validation process to confirm their activity and eliminate false positives.

A notable example in the broader class of oxetane-containing compounds is the discovery of inhibitors for the ALDH1A subfamily of enzymes. nih.gov A pyrazolopyrimidinone (B8486647) compound was initially identified through HTS with an IC₅₀ of 0.9 μM against ALDH1A1. nih.gov However, this initial hit suffered from poor metabolic stability and solubility. nih.gov Subsequent optimization, guided by structural biology, led to the development of an oxetane-containing analog that showed significantly improved potency (IC₅₀ values from 0.08 to 0.25 μM) and better metabolic stability. nih.gov

Similarly, in the development of mTOR inhibitors, an oxetane-containing compound was identified as a potent and selective inhibitor. nih.gov The process often starts with a fragment screen to identify small, low-affinity binders, which are then optimized to produce more potent leads. For instance, an indazole fragment was identified with an AXL inhibitory activity of IC₅₀ = 28.4 μM, and subsequent optimization incorporating an oxetane (B1205548) moiety resulted in a compound with a much-improved IC₅₀ of 320 nM. nih.gov

The validation of hit compounds involves re-testing the primary hits, often from a freshly prepared sample, and performing dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for confirming the initial screening results and prioritizing compounds for further investigation.

Assessment of Biological Target Engagement and Functional Activity

Following the identification and validation of hit compounds, the next critical phase is to comprehensively assess their interaction with the intended biological target and to characterize their functional activity in a cellular context.

Receptor Binding and Enzyme Inhibition Assays

To confirm that a hit compound acts through the intended mechanism, direct binding and functional assays are essential.

Receptor Binding Assays: These assays are used to determine the affinity of a compound for its receptor target. Radioligand binding assays have traditionally been a mainstay, but non-radioactive methods such as those based on fluorescence polarization (FP) or surface plasmon resonance (SPR) are increasingly common. enamine.net For example, in the development of a GLP-1R agonist, a high-throughput screen identified an initial hit, and subsequent structure-activity relationship (SAR) studies, which included the introduction of an oxetane motif, led to increased potency. acs.org

Enzyme Inhibition Assays: For compounds targeting enzymes, inhibition assays are critical to quantify their potency. These assays measure the reduction in the rate of an enzymatic reaction in the presence of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a standard metric derived from these assays. For example, oxetane-containing compounds have been successfully developed as potent inhibitors of various enzymes, including ALDH1A, mTOR, and indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In the case of IDO1 inhibitors, an oxetane-containing compound demonstrated a high binding affinity with a Kᵢ of 0.15 nM. nih.gov

The table below provides examples of enzyme inhibition by oxetane-containing compounds, illustrating the potency that can be achieved through the incorporation of this moiety.

Compound ClassTarget EnzymePotency (IC₅₀/Kᵢ)
Pyrazolopyrimidinone AnalogALDH1A10.08 - 0.25 μM (IC₅₀) nih.gov
Indazole AnalogAXL Kinase320 nM (IC₅₀) nih.gov
BCL-2 Inhibitor AnalogBCL-217.3 nM (IC₅₀) nih.gov
IDO1 InhibitorIDO10.15 nM (Kᵢ) nih.gov
EZH2 InhibitorEZH2Potent enzymatic and cell-based activity nih.gov

Phenotypic Screening and Pathway Analysis

Phenotypic screening involves evaluating compounds in cell-based or whole-organism models without a preconceived target. fishersci.eu This approach is powerful for discovering compounds with novel mechanisms of action. For analogs of this compound, phenotypic screens could involve assessing their effects on cancer cell viability, viral replication, or other disease-relevant phenotypes.

Once a compound with a desirable phenotype is identified, pathway analysis is employed to elucidate its mechanism of action. This can involve a variety of techniques, including transcriptomics, proteomics, and phosphoproteomics, to identify the cellular pathways modulated by the compound. For instance, an oxetane-containing derivative of a known anticancer agent was found to induce autophagic degradation of its target and downregulate downstream signaling pathways. nih.gov

Computational Docking Validation with Experimental Data

Computational docking is a powerful tool used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This method is often used to guide the optimization of hit compounds by providing insights into the key interactions between the ligand and the protein.

The validation of computational docking models with experimental data is a critical step. X-ray crystallography of ligand-protein complexes provides the most definitive experimental validation. For example, the co-crystal structure of an ALDH1A1 inhibitor guided the design of more potent oxetane-containing analogs. nih.gov Similarly, docking studies of an oxetane-containing indole (B1671886) analog in the colchicine (B1669291) binding site of tubulin helped to rationalize its biological activity, even though it was not a potent tubulin polymerization inhibitor. nih.gov

In the development of IDO1 inhibitors, the high binding affinity of an oxetane-containing compound was consistent with its ability to occupy the active site pocket and form several favorable hydrogen bonds, as predicted by docking studies. nih.gov This synergy between computational modeling and experimental validation is a powerful strategy for accelerating the drug discovery process for novel compound series like the analogs of this compound.

Pharmacokinetic (PK) Profile Determination in Preclinical Models

The determination of a drug candidate's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical step in preclinical development. These studies are essential for predicting how a compound will behave in a living organism, providing insights into its potential efficacy and safety.

In Vitro and In Vivo ADME Studies (Absorption, Distribution, Metabolism, Excretion)

Comprehensive ADME studies involve a combination of in vitro assays and in vivo animal models to build a complete picture of a compound's journey through the body.

In Vitro ADME Assays:

A battery of in vitro tests are typically employed in the early stages of drug discovery to assess the fundamental ADME properties of compounds. These assays provide rapid and cost-effective screening to identify candidates with favorable characteristics. While specific data for this compound analogs is not publicly available, standard in vitro ADME panels would typically include the following assessments:

ADME Parameter In Vitro Assay Purpose
Absorption Caco-2 Permeability AssayEvaluates the potential for oral absorption by measuring the transport of a compound across a monolayer of human intestinal cells.
Parallel Artificial Membrane Permeability Assay (PAMPA)A non-cell-based assay that predicts passive diffusion across biological membranes.
Distribution Plasma Protein Binding AssayDetermines the extent to which a compound binds to proteins in the blood, which affects its availability to reach target tissues.
Brain Tissue Binding AssayMeasures the affinity of a compound for brain tissue, providing an indication of its potential to cross the blood-brain barrier.
Metabolism Liver Microsomal Stability AssayAssesses the metabolic stability of a compound in the presence of liver enzymes (cytochrome P450s), predicting its rate of clearance from the body.
Hepatocyte Stability AssayUses whole liver cells to provide a more complete picture of metabolic pathways, including both phase I and phase II metabolism.
CYP450 Inhibition AssayIdentifies potential drug-drug interactions by determining if a compound inhibits the activity of major cytochrome P450 enzymes.
Excretion -While direct in vitro excretion assays are less common, data from metabolism and permeability assays can infer potential routes of elimination.

In Vivo ADME Studies:

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models, most commonly rodents (mice and rats), to understand their pharmacokinetic behavior in a whole organism. These studies provide crucial data on parameters such as bioavailability, volume of distribution, clearance, and half-life. Although specific in vivo ADME data for this compound analogs is not available in the public domain, a typical study would involve administering the compound to animals (e.g., via oral and intravenous routes) and collecting blood and other biological samples over time to measure drug concentrations.

Influence of Oxetane and Fluorine on Metabolic Stability and Clearance Rates

The incorporation of an oxetane ring and fluorine atoms into drug candidates is a deliberate strategy to modulate their physicochemical and pharmacokinetic properties.

The oxetane moiety, a four-membered cyclic ether, is often introduced as a bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. nih.govresearchgate.net This substitution can lead to a significant improvement in metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The strained ring system of oxetane is generally more resistant to enzymatic degradation compared to more flexible acyclic or larger ring systems. nih.gov This increased stability often translates to lower clearance rates and a longer in vivo half-life, which can be advantageous for maintaining therapeutic drug concentrations.

Preclinical Efficacy Studies in Relevant Disease Models

Once a compound demonstrates a favorable pharmacokinetic profile, its efficacy is evaluated in preclinical models of specific diseases. These studies are designed to provide proof-of-concept that the drug candidate can produce the desired therapeutic effect in a living system.

Evaluation in Animal Models of Disease

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of a new drug candidate. The choice of model depends on the therapeutic area of interest. For compounds like this compound analogs, which could potentially target central nervous system (CNS) disorders or oncology, a range of well-established animal models are available.

Potential Animal Models for CNS Disorders:

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): Transgenic mouse models that express human genes associated with these diseases are commonly used to study disease progression and test the efficacy of new treatments.

Psychiatric Disorders (e.g., Depression, Anxiety): Behavioral models in rodents, such as the forced swim test or elevated plus maze, are used to assess the antidepressant and anxiolytic effects of compounds.

Potential Animal Models for Oncology:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, more closely mimicking human cancer development.

While specific preclinical efficacy data for this compound analogs has not been reported, the evaluation in such models would be a critical step in their development.

Correlation of In Vitro and In Vivo Pharmacological Responses

A key goal of preclinical development is to establish a clear relationship between the in vitro activity of a compound and its in vivo pharmacological response. This is often referred to as the in vitro-in vivo correlation (IVIVC). A strong IVIVC provides confidence that the mechanism of action observed in cellular assays is responsible for the therapeutic effect seen in animal models.

Establishing this correlation involves integrating pharmacokinetic and pharmacodynamic (PK/PD) data. For instance, researchers would aim to demonstrate that the concentrations of the drug achieved at the target site in vivo (as predicted from PK studies) are sufficient to engage the biological target and elicit the same cellular effects observed in in vitro assays. A successful IVIVC is a powerful tool that can help in predicting the potential efficacy of a drug in humans and in guiding dose selection for clinical trials. The lack of publicly available data for this compound analogs prevents a direct analysis of their in vitro-in vivo correlation at this time.

Advanced Analytical Methodologies for 3 4 Fluorophenyl Oxetan 3 Amine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and properties of 3-(4-Fluorophenyl)oxetan-3-amine. By interacting with electromagnetic radiation in various ways, these techniques offer a detailed view of the compound's atomic arrangement and electronic nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine. libretexts.orgchemicalbook.com

¹H NMR: The proton NMR spectrum of an oxetane (B1205548) ring typically shows signals for the methylene (B1212753) protons. For instance, in unsubstituted oxetane, the methylene protons adjacent to the oxygen appear at approximately 4.65 ppm, while the other methylene protons are found around 2.61 ppm. nasa.gov In the case of this compound, the signals would be further influenced by the presence of the fluorophenyl and amine groups. The aromatic protons of the 4-fluorophenyl group would typically appear in the downfield region of the spectrum. bre.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. nih.govgassnova.no Carbons attached to the electronegative oxygen of the oxetane ring and the nitrogen of the amine group would be deshielded and appear at higher chemical shifts. chemicalbook.com For example, in N-methylcyclohexylamine, the carbon atom bonded to the nitrogen is shifted downfield by about 20 ppm compared to a similar alkane. chemicalbook.com Aromatic carbons in the 4-fluorophenyl ring would also show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. chemicalbook.comuni.lu The fluorine-19 nucleus is highly sensitive, and its chemical shift provides valuable information about the electronic environment of the fluorine atom. chemicalbook.com The chemical shift of the fluorine in the 4-fluorophenyl group is expected to be in the typical range for aryl fluorides. For example, monofluorobenzene has a chemical shift of approximately -113.15 ppm relative to CFCl₃. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹HAromatic: 7.0-7.5, Oxetane CH₂: 4.5-5.0, Amine NH₂: 1.5-3.0Coupling patterns of aromatic protons, distinct shifts for oxetane methylene groups.
¹³CAromatic C-F: 160-165 (d, ¹JCF ≈ 245 Hz), Aromatic CH: 115-130, Oxetane C-O: 70-80, Oxetane C-N: 50-60Large C-F coupling constant, distinct signals for oxetane ring carbons.
¹⁹F-110 to -120Single resonance for the fluorine atom on the phenyl ring.

Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the molecular weight and elemental composition of a compound. glsciences.com By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₉H₁₀FNO. researchgate.net This technique is also invaluable for identifying metabolites by detecting mass shifts corresponding to metabolic transformations. For the related compound, 3-(3-fluorophenyl)oxetan-3-amine (B11951155), predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 168.08193.

Interactive Data Table: Predicted HRMS Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺168.08193
[M+Na]⁺190.06387
[M-H]⁻166.06737

Note: The data in this table is based on the related compound 3-(3-fluorophenyl)oxetan-3-amine and serves as an estimation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.gov For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-O-C stretching of the oxetane ether linkage, and vibrations associated with the aromatic ring and the C-F bond. libretexts.org Primary amines also show an N-H bending vibration around 1580-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-fluorophenyl group in this compound is the primary chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For example, aniline (B41778) shows a λmax at 280 nm, which is shifted to a longer wavelength compared to benzene (B151609) due to the interaction of the nitrogen's lone pair with the aromatic pi system. libretexts.org The substitution pattern and the presence of the fluorine atom will influence the exact position and intensity of the absorption maxima.

Chromatographic Methods for Purity, Quantification, and Separation

Chromatographic techniques are essential for separating this compound from impurities, quantifying its concentration, and for preparative purification. glsciences.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. For analytical purposes, reversed-phase HPLC with a C18 column is a common starting point for method development. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector set to a wavelength where the 4-fluorophenyl chromophore absorbs significantly. HPLC can also be scaled up for preparative applications to purify larger quantities of the compound.

Gas Chromatography (GC) for Volatile Impurities and Derivatization Approaches

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. chemicalbook.com While this compound itself may have limited volatility due to the polar amine group, GC can be employed to analyze for volatile impurities. To analyze the compound directly by GC, derivatization is often necessary to increase its volatility and thermal stability. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. uni.lu For instance, the analysis of aromatic amines in various matrices has been successfully achieved using GC-MS after derivatization. uni.lu

Emerging Analytical Techniques in Pharmaceutical Research and Development

The landscape of pharmaceutical analysis is continually evolving, driven by the need for greater efficiency, sensitivity, and specificity in the characterization of novel drug candidates. For a molecule such as this compound, which possesses a unique combination of a chiral center, a fluorinated aromatic ring, and an oxetane moiety, advanced analytical methodologies are crucial. Emerging techniques are moving beyond traditional high-performance liquid chromatography (HPLC) and gas chromatography (GC) to provide deeper insights into the molecule's properties and to streamline its development process. These innovative methods are particularly vital for ensuring stereochemical purity, identifying trace impurities, and understanding the compound's behavior in complex matrices.

In the context of pharmaceutical research and development, several cutting-edge analytical techniques are being increasingly adopted. These include Supercritical Fluid Chromatography (SFC) for chiral separations, Capillary Electrophoresis (CE) for its high efficiency and minimal solvent usage, and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for its unique sensitivity to fluorinated compounds. Each of these methodologies offers distinct advantages for the comprehensive analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

The presence of a stereocenter in this compound necessitates the development of robust enantioselective analytical methods. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations in the pharmaceutical industry, often surpassing traditional normal-phase and reversed-phase liquid chromatography in terms of speed and efficiency. nih.gov SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, resulting in a supercritical fluid with unique properties. This fluid exhibits low viscosity and high diffusivity, which allows for faster separations and reduced analysis times. youtube.com

For the chiral resolution of this compound, a screening approach using a variety of chiral stationary phases (CSPs) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have demonstrated a high success rate in resolving a wide range of chiral compounds. nih.govnih.gov The use of co-solvents, such as methanol or isopropanol, is often necessary to modulate the polarity of the mobile phase and achieve optimal separation. nih.gov The addition of acidic or basic additives to the mobile phase can also significantly improve peak shape and resolution for amine-containing compounds. nih.gov

The advantages of SFC for the chiral analysis of this compound are multifold. The reduced reliance on toxic organic solvents makes SFC a "greener" alternative to traditional HPLC. youtube.com Furthermore, the faster equilibration times and higher flow rates achievable with SFC can significantly increase sample throughput, a critical factor in the fast-paced environment of drug discovery. nih.gov

Table 1: Comparison of Chromatographic Techniques for Chiral Separation of this compound

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC) - Normal PhaseHigh-Performance Liquid Chromatography (HPLC) - Reversed Phase
Primary Mobile Phase Supercritical CO₂Hexane/HeptaneWater/Acetonitrile/Methanol
Typical Analysis Time 3-10 minutes10-30 minutes15-40 minutes
Solvent Consumption LowHighModerate
Environmental Impact LowHighModerate
Separation Efficiency HighHighModerate to High
Success Rate for Chiral Separation >95% nih.govHighLower for many compounds

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful analytical technique that offers high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com CE separates ions based on their electrophoretic mobility in an electric field. For a basic compound like this compound, which will be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. nih.gov

The analysis of amines by CE often involves optimizing parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature to achieve the desired resolution and analysis time. nih.gov The use of organic modifiers in the buffer can also be employed to fine-tune the separation. nih.gov For enhanced sensitivity, especially for trace impurity analysis, CE can be coupled with highly sensitive detection methods, including laser-induced fluorescence (LIF) after derivatization or mass spectrometry (MS). researchgate.net

The "green" nature of CE, with its significantly lower consumption of organic solvents compared to HPLC, makes it an attractive technique in modern pharmaceutical analysis. mdpi.com Its ability to provide orthogonal selectivity to chromatography is also a significant advantage in method development and validation, ensuring a more comprehensive understanding of a drug candidate's purity profile.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The presence of a fluorine atom on the phenyl ring of this compound makes Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy an exceptionally valuable analytical tool. ¹⁹F NMR is highly sensitive and offers a large chemical shift range, which minimizes signal overlap and simplifies spectral analysis. chemrxiv.orgichorlifesciences.com This technique is particularly useful for the structural confirmation and purity assessment of fluorinated compounds.

In the context of this compound, ¹⁹F NMR can be used to:

Confirm the identity and structure of the molecule by observing the characteristic chemical shift and coupling constants of the fluorine atom.

Detect and quantify fluorine-containing impurities , even at very low levels, due to the high sensitivity of the technique.

Study the interaction of the compound with biological macromolecules, as changes in the fluorine chemical shift can provide information about binding events. nih.gov

Ligand-observed ¹⁹F NMR experiments are a powerful screening method in fragment-based drug discovery, and similar principles can be applied to study the behavior of this compound. ichorlifesciences.com The non-destructive nature of NMR allows for the recovery of the sample after analysis, which is advantageous when working with valuable or limited quantities of material. chemrxiv.org

Mass Spectrometry (MS) Analysis

While mass spectrometry is a well-established technique, its application in conjunction with advanced separation methods provides emerging analytical power. The coupling of techniques like SFC and CE with MS allows for the highly sensitive and selective detection and identification of this compound and its related substances.

For the parent compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition. The predicted mass spectral data for a closely related analog, 3-(3-fluorophenyl)oxetan-3-amine, suggests the types of ions that would be observed for this compound. uni.lu Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation of metabolites and degradation products by analyzing the fragmentation patterns of the parent ion.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺168.0819
[M+Na]⁺190.0638
[M+K]⁺206.0378
[M+NH₄]⁺185.1085
Data is based on the predicted values for the isomeric compound 3-(3-fluorophenyl)oxetan-3-amine. uni.lu

Intellectual Property and Strategic Considerations for 3 4 Fluorophenyl Oxetan 3 Amine in Drug Discovery

Patent Landscape and Protection for Oxetane-Containing Chemical Entities

The oxetane (B1205548) motif has garnered significant interest in medicinal chemistry due to its unique physicochemical properties that can enhance the drug-like characteristics of a molecule. This has led to a notable increase in patent filings for oxetane-containing compounds.

A review of the patent landscape reveals a strong focus on the incorporation of the oxetane ring to improve metabolic stability and aqueous solubility. Patents in this space often feature broad "Markush" claims, which encompass a genus of related chemical structures with various substituents, allowing for extensive protection around a core scaffold. chemicalbook.com For instance, patents have been granted for 3-aminomethyl oxetane derivatives, highlighting their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and viral infections. One such patent discloses derivatives with potent inhibitory activity against leukotriene C4 synthase, an enzyme implicated in respiratory diseases. google.com

Furthermore, the patent literature includes examples of 3-(substituted phenyl)oxetane-3-carboxylic acids and their intermediates, underscoring the patentability of 3-substituted oxetane derivatives. google.com These patents often detail the synthesis of these compounds and their potential applications as inhibitors of enzymes like cytochrome P450. google.com The prevalence of patents for 3-substituted oxetanes suggests a favorable landscape for securing intellectual property rights for novel compounds like 3-(4-Fluorophenyl)oxetan-3-amine that fall within this structural class.

The table below provides a snapshot of representative patents for oxetane-containing compounds, illustrating the types of claims and applications being protected.

Patent/Application NumberTitleKey Aspects
WO2010103279Preparation method of 3-aminomethyl oxetane and its organic acid saltsCovers 3-aminomethyl oxetane derivatives with inhibitory activity against leukotriene C4 synthase. google.com
CN111848552AA kind of preparation method and application of 3-(substituted phenyl)oxetane-3-carboxylic acid and intermediate thereofDescribes the synthesis and potential use of 3-(substituted phenyl)oxetane-3-carboxylic acids as enzyme inhibitors. google.com
WO2007002481Drug molecules containing 3-aminomethyl trimethylene oxide skeletonReports on compounds with activity against acute HIV infection. google.com
WO2007125405Amino condensed ring compounds as JNK inhibitorsDiscloses oxetane-containing compounds as potential treatments for diabetes and obesity. google.com

While a specific patent for this compound is not publicly available in the searched databases, the existing patent landscape for structurally related compounds indicates a strong precedent for the patentability of this molecule and its derivatives.

Patenting Strategies for Fluorinated Amine Derivatives in Pharmaceutical Contexts

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, the patenting of fluorinated amine derivatives is a key focus in pharmaceutical IP.

A primary strategy involves filing for "composition of matter" patents, which provide the broadest protection for a novel chemical entity. ajmc.com For a compound like this compound, this would involve claiming the specific molecule, as well as its salts, solvates, and polymorphs. To strengthen the patent application, it is often crucial to demonstrate unexpected results, such as significantly improved potency or a superior pharmacokinetic profile compared to non-fluorinated or other structurally similar analogs.

In addition to composition of matter claims, patent applications for fluorinated amine derivatives frequently include claims covering:

Methods of synthesis: Detailing novel and inventive steps in the preparation of the compound.

Pharmaceutical compositions: Claiming formulations of the drug with various excipients.

Methods of use: Specifying the therapeutic indications for which the compound is effective.

The strategic timing of patent filings is also critical. Filing a provisional patent application early in the discovery process can secure a priority date while allowing for further research to generate data for a more comprehensive non-provisional application. chemicalbook.com As the drug progresses through development, a "patent thicket" may be built by filing additional patents on new formulations, delivery methods, or new medical uses, thereby extending the period of market exclusivity. drugpatentwatch.com

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-fluorophenyl)oxetan-3-amine, and how can side reactions be minimized?

Answer: The synthesis of this compound typically involves ring-opening or cyclization reactions. For example, fluorophenyl-substituted oxetanes can be synthesized via nucleophilic substitution of oxetane precursors with 4-fluorophenyl Grignard reagents or via [3+2] cycloadditions using fluorinated aldehydes . Key challenges include managing the oxetane ring’s strain and avoiding hydrolysis of the amine group. To minimize side reactions:

  • Use anhydrous conditions and inert atmospheres to prevent ring-opening by moisture.
  • Employ mild bases (e.g., K₂CO₃) to avoid dehalogenation of the fluorophenyl group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate the oxetane core before amine functionalization .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Combined analytical techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR should confirm the oxetane ring (e.g., δ ~4.5–5.0 ppm for oxetane protons) and fluorophenyl group (e.g., coupling constants for para-substituted fluorine).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 182.08 for C9_9H10_{10}FNO) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in medicinal chemistry applications?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic Reactivity : Fluorine’s electron-withdrawing effect increases the oxetane’s susceptibility to nucleophilic attack.
  • Conformational Stability : The oxetane ring’s puckering angle (~25°) impacts binding affinity in target proteins.
  • Solubility : LogP values (~1.2) predict moderate lipophilicity, suitable for blood-brain barrier penetration. Pair these with experimental data (e.g., HPLC retention times) to validate predictions .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Answer: Contradictions often arise from dynamic effects (e.g., ring puckering) or polymorphism:

  • Variable-Temperature NMR : Identify conformational exchange broadening (e.g., oxetane ring flipping) by analyzing line shapes at 25°C vs. −40°C.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic forms.
  • Solid-State NMR : Resolve discrepancies between solution and solid-state structures, particularly for hydrogen-bonding networks .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer: Assess degradation pathways using:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC for hydrolysis (oxetane ring opening) or oxidation (amine to nitro).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) to detect photodegradation products (e.g., fluorophenol derivatives).
  • Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition temperatures (>150°C typical for oxetanes) .

Methodological Tables

Table 1. Key Analytical Data for this compound

PropertyMethodObserved ValueReference
Melting PointDSC98–100°C
1^1H NMR (CDCl3_3)400 MHzδ 4.65 (m, 4H, oxetane)
HRMS ([M+H]+^+)ESI-TOF182.0812 (C9_9H10_{10}FNO)

Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
3-(4-Fluorophenyl)propane-1,3-diolOxetane ring hydrolysisUse dry solvents, avoid protic conditions
N-Acetyl derivativesAmine acylationProtect amine with Boc groups during synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)oxetan-3-amine
Reactant of Route 2
3-(4-Fluorophenyl)oxetan-3-amine

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